

# History of pentylenetetrazol use in convulsive therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pentetrazol

Cat. No.: B1679298

[Get Quote](#)

An In-depth Technical Guide to the History of Pentylenetetrazol Use in Convulsive Therapy

## Introduction

Pentylenetetrazol (PTZ), also known as pentylenetetrazole, Metrazol, or Cardiazol, is a central nervous system stimulant whose historical application in psychiatry marked a pivotal moment in the development of biological treatments for severe mental illness. Initially introduced in the 1930s for convulsive therapy, its use was based on the principle of inducing controlled seizures to alleviate psychotic symptoms. Though its clinical application was short-lived, PTZ's legacy persists, as it remains a crucial pharmacological tool in preclinical epilepsy research. This guide provides a comprehensive technical overview of the history, mechanism, clinical protocols, and eventual decline of PTZ in convulsive therapy, as well as its modern applications in neuroscience.

## Historical Development and Rationale

The genesis of PTZ convulsive therapy is credited to the Hungarian neuropsychiatrist Ladislas J. Meduna.<sup>[1]</sup> In the early 1930s, Meduna developed a hypothesis of "biological antagonism" between epilepsy and schizophrenia, based on observations that the two disorders rarely occurred together and that post-mortem brains of epileptic patients showed an increase in glial cells, which he noted were sparse in the brains of schizophrenic patients.<sup>[1][2]</sup> He theorized that inducing epileptic-like seizures in patients with schizophrenia could produce a therapeutic effect.<sup>[3]</sup>

Meduna began his first experiments on January 2, 1934, initially using intramuscular injections of camphor oil to induce seizures.[2] However, the onset of seizures with camphor was slow and unreliable. He soon switched to an aqueous solution of pentylenetetrazol (marketed as Cardiazol), a synthetic compound that could be administered intravenously, inducing a seizure within minutes.[2][4] The first treatment with PTZ was administered on January 23, 1934, to a patient with catatonic schizophrenia, who showed dramatic improvement after a course of treatment.[1] By 1937, Cardiazol convulsive therapy was in use worldwide.[1]



[Click to download full resolution via product page](#)

**Caption:** Historical timeline of pentylenetetrazol (PTZ) in convulsive therapy.

## Mechanism of Action

Pentylenetetrazol's primary mechanism of action is as a noncompetitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor complex.[5][6] GABA is the principal inhibitory neurotransmitter in the central nervous system, and its binding to the GABA-A receptor opens an intrinsic chloride ( $\text{Cl}^-$ ) channel, leading to hyperpolarization and reduced neuronal excitability.

PTZ is understood to bind at or near the picrotoxin site within the GABA-A receptor's chloride ionophore.[7][8] This action does not prevent GABA from binding but allosterically inhibits the receptor's function, blocking the influx of chloride ions.[9] This reduction in GABAergic inhibition leads to widespread neuronal depolarization and hyperexcitability, culminating in a generalized seizure.[10] Single-channel recordings have shown that PTZ decreases the channel's open probability primarily by increasing the duration of its closed states.[7]

Beyond its primary effect on GABA-A receptors, studies have indicated that PTZ also modulates various neuronal ion channels, which may contribute to its convulsant effects. These effects include:

- Blocking voltage-dependent sodium ( $\text{Na}^+$ ), calcium ( $\text{Ca}^{2+}$ ), and potassium ( $\text{K}^+$ ) currents.[11]
- Increasing  $\text{Ca}^{2+}$ -activated  $\text{K}^+$  current.[11]
- Altering the inactivation and activation curves of inward currents.[12]



[Click to download full resolution via product page](#)

**Caption:** Simplified signaling pathway for PTZ's action on the GABA-A receptor.

# Clinical Application of Convulsive Therapy

## Experimental Protocol (Clinical)

While protocols in the 1930s lacked the standardization of modern clinical trials, a general procedure for Cardiazol shock therapy can be reconstructed from historical accounts.

- Patient Preparation: The patient was placed in a supine position in bed, with pillows positioned under the head and shoulders to hyperextend the spine, a measure intended to prevent vertebral fractures during the convulsion.[\[13\]](#) Arms and legs were typically extended.
- Drug Administration: A 10% aqueous solution of pentylenetetrazol (Cardiazol/Metrazol) was administered via rapid intravenous injection.
- Dosage: The initial dose was typically around 5 mL (500 mg). The goal was to induce a grand mal (tonic-clonic) seizure. If the initial dose was insufficient, it could be increased in subsequent sessions.
- Seizure Onset and Characteristics: A seizure would typically occur within a minute of injection. The period preceding the seizure was often marked by intense fear, dread, and a feeling of impending death, as the patient remained conscious until the convulsion began. [\[14\]](#) The seizure itself was an unmodified tonic-clonic convulsion.
- Course of Treatment: A typical course consisted of multiple treatments, often administered two to three times per week.[\[15\]](#) Meduna's first successful patient with catatonia received nine seizures.[\[1\]](#) Good results were often reported after six to eight treatments.[\[16\]](#)

## Efficacy Data

The efficacy of PTZ convulsive therapy was a subject of debate. Initial reports from Meduna were highly optimistic, particularly for catatonia. However, broader studies suggested its utility was more pronounced for affective disorders than for the core symptoms of schizophrenia.

| Study / Cohort                           | Year  | Diagnosis                                | Number of Patients | Outcome                                                                                                           | Source |
|------------------------------------------|-------|------------------------------------------|--------------------|-------------------------------------------------------------------------------------------------------------------|--------|
| Meduna's First Cohort                    | 1935  | Schizophrenia                            | 26                 | 10<br>Recovered, 3<br>Improved                                                                                    |        |
| Re-appraisal of Meduna's Cohort (ICD-10) | 2012  | Various Psychotic Disorders              | 23                 | All patients with affective disorders or ATPD responded; only catatonic symptoms improved in schizophrenia cases. | [17]   |
| Meduna's Larger Cohort                   | 1935  | Catatonic Schizophrenia                  | 110                | Approx. 50% Recovered                                                                                             |        |
| Danish Psychiatry Survey                 | ~1941 | Schizophrenia                            | 782                | 9 Full Remissions (<1.2%)                                                                                         | [18]   |
| Danish Psychiatry Survey                 | ~1941 | Manic-Depressive & Psychogenic Psychoses | Not Specified      | >40% Full Remissions                                                                                              | [18]   |

## Adverse Effects and Decline

The clinical use of PTZ was fraught with significant adverse effects, which were instrumental in its rapid decline.

- **Psychological Trauma:** The most significant issue was the intense, conscious experience of terror and anxiety in the moments between the injection and the loss of consciousness.[14] This made patients extremely fearful of subsequent treatments.

- Physical Trauma: The unmodified seizures produced violent muscle contractions, leading to a high rate of complications. Spinal compression fractures and fractures of the long bones were hazardous and common side effects.[10][16] While specific rates for PTZ are scarce, data from the era of unmodified electroconvulsive therapy (ECT) suggest vertebral fracture rates could be as high as 35%. [19]
- Cardiovascular Stress: The treatment placed considerable stress on the cardiovascular system.[4]

By 1938, Ugo Cerletti and Lucio Bini in Rome had developed electroconvulsive therapy (ECT), which used an electric current to induce seizures.[1][20] ECT offered several distinct advantages over PTZ:

- Instant Unconsciousness: The electrical stimulus rendered the patient immediately unconscious, eliminating the period of terrifying anticipation.[4]
- Greater Control and Safety: The seizure was considered less severe, leading to a lower fracture rate.[4]
- Ease of Administration: ECT was simpler and cheaper to administer than intravenous drug injections.[20]

These factors led to ECT rapidly supplanting PTZ as the preferred method of convulsive therapy.[20] In the United States, the Food and Drug Administration (FDA) officially revoked its approval for PTZ in 1982.[11]

## Modern Application in Preclinical Research

Despite its obsolescence in clinical therapy, PTZ has become an indispensable tool in neuroscience research, particularly as a chemoconvulsant to model epilepsy and screen potential antiepileptic drugs.[11][21]

## Experimental Protocol (Animal Models)

The PTZ-induced seizure model is widely used in rodents to study generalized seizures. The protocol can be adapted for acute seizure induction or for a "kindling" model, where repeated subconvulsive doses lead to progressively more severe seizures.

- Animal Model: Typically mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[4][22]
- PTZ Preparation: PTZ is dissolved in sterile 0.9% saline, often at a concentration of 2-10 mg/mL. The solution should be prepared fresh on the day of the experiment.[16][22]
- Administration: The standard route is an intraperitoneal (IP) injection.[22]
- Dosage (Acute Seizure Model):
  - Mice: A single dose of 30-60 mg/kg is commonly used to induce tonic-clonic seizures.[22]
  - Rats: A single dose of 50 mg/kg or a two-step regimen (e.g., 50 mg/kg followed by 30 mg/kg 30 minutes later) can reliably induce seizures with low mortality.[4]
- Dosage (Kindling Model): Repeated IP injections of a subconvulsive dose (e.g., 35 mg/kg in mice) are administered every other day for several weeks.
- Observation and Scoring: After injection, the animal is placed in an observation chamber for at least 30 minutes. Seizure activity is scored using a standardized scale, such as the Racine scale.

| Racine Scale Score | Behavioral Manifestation                                        |
|--------------------|-----------------------------------------------------------------|
| 0                  | No response                                                     |
| 1                  | Ear and facial twitching, mouth and facial movements            |
| 2                  | Myoclonic jerks, head nodding                                   |
| 3                  | Forelimb clonus, rearing                                        |
| 4                  | Clonic convulsions with rearing and falling onto side           |
| 5                  | Repeated rearing and falling, generalized tonic-clonic seizures |
| 6                  | Severe tonic-clonic seizure leading to death                    |

(Source: Adapted from Racine, 1972 and subsequent modifications for PTZ models)[22]



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for a preclinical acute PTZ seizure study.

## Conclusion

The history of pentylenetetrazol in convulsive therapy represents a brief but crucial chapter in biological psychiatry. Born from a scientifically flawed but therapeutically insightful hypothesis, it demonstrated that inducing physiological changes in the brain could powerfully impact severe mental illness. The severe adverse effects and psychological trauma associated with PTZ therapy led to its rapid replacement by the more humane and manageable technique of ECT. However, the story of PTZ did not end there. Its reliable ability to induce seizures by antagonizing GABA-A receptor function has given it a second life as a standard and invaluable tool in the laboratory, where it continues to aid researchers in understanding the fundamental mechanisms of epilepsy and in the development of novel anticonvulsant therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Electroconvulsive therapy - Wikipedia [en.wikipedia.org]
- 2. Acute pentylenetetrazol injection reduces rat GABA<sub>A</sub> receptor mRNA levels and GABA stimulation of benzodiazepine binding with No effect on benzodiazepine binding site density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fractures complicating electro-convulsive therapy and chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Anticonvulsant and antiepileptogenic effects of GABA<sub>A</sub> receptor ligands in pentylenetetrazole-kindled mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skeletal and Dental Fractures Associated With Electroconvulsive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentylenetetrazole-induced inhibition of recombinant gamma-aminobutyric acid type A (GABA(A)) receptors: mechanism and site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. Devon County Mental Hospital Shock Treatment [dcmh.exeter.ac.uk]
- 10. Differential effects of pentylenetetrazole on ion currents of Aplysia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of pentylenetetrazol on inward currents of non-bursting neurons and its role in plateau formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shock Therapy in Danish Psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of the epileptogenic drug pentylenetetrazol on a cloned neuronal potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Restoring Perspective: Life & Treatment at London's Asylum [lib.uwo.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. The birth of convulsive therapy revisited: a reappraisal of László Meduna's first cohort of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. History of electroconvulsive therapy in the United Kingdom - Wikipedia [en.wikipedia.org]
- 18. Quantification of fracture rate during electroconvulsive therapy (ECT) using state-mandated reporting data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EIGHTY YEARS OF ELECTROCONVULSIVE THERAPY IN CROATIA AND IN SESTRE MIOSRDNICE UNIVERSITY HOSPITAL CENTRE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [History of pentylenetetrazol use in convulsive therapy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679298#history-of-pentylenetetrazol-use-in-convulsive-therapy\]](https://www.benchchem.com/product/b1679298#history-of-pentylenetetrazol-use-in-convulsive-therapy)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)